1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene
Description
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is a bicyclic organic compound featuring a strained cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring (7-oxabicyclo framework). This structure is part of the oligosporon family of nematocidal antibiotics produced by the fungus Arthrobotrys oligospora . The absolute configuration of its 7-oxabicyclo[4.1.0]hept-3-ene nucleus has been determined via circular dichroic spectroscopy, highlighting its stereochemical complexity . The compound is synthesized from alkenes through transition-metal-mediated cyclopropanation or oxidative methods . Its biological activity stems from interactions with microbial membranes and energy metabolism, though specific mechanisms remain under investigation .
Properties
CAS No. |
412021-38-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H12O/c1-6-3-4-7-8(2,5-6)9-7/h3,7H,4-5H2,1-2H3 |
InChI Key |
GDXKXYSWYRXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C1)(O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This reaction typically occurs under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene involves its interaction with molecular targets such as enzymes and receptors. The oxygen bridge and methyl groups play a crucial role in its binding affinity and specificity. For example, in enzyme inhibition, the compound may form hydrogen bonds and hydrophobic interactions with the active site, leading to a decrease in enzyme activity .
Comparison with Similar Compounds
3-Carene (3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene)
- Structure: A bicyclic monoterpene lacking the oxygen atom but featuring three methyl groups (at positions 3, 7, and 7) .
- Properties :
- Reactivity/Bioactivity :
- Key Difference : The absence of an oxygen bridge reduces polarity, limiting hydrogen-bonding interactions but enhancing lipophilicity for membrane penetration .
1-Isopropyl-7-oxabicyclo[4.1.0]hept-3-ene
trans-Bicyclo[4.1.0]hept-3-ene (trans-3-Norcarene)
- Structure: A non-oxygenated bicyclic compound with a trans-configuration .
- 8.34 eV for cis isomer), enhancing susceptibility to oxidative reactions .
- Key Difference : The oxygen atom in 1,3-dimethyl-7-oxabicyclo[4.1.0]hept-3-ene stabilizes the ring via electron donation, reducing strain compared to the all-carbon analog .
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
- Structure : A smaller bicyclic system (6-membered) with a ketone group .
- Reactivity : The ketone enables nucleophilic attacks (e.g., Grignard reactions), whereas the 7-oxabicyclo[4.1.0]hept-3-ene derivatives undergo ring-opening sulfonylation .
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The oxygen atom in this compound lowers ring strain compared to non-oxygenated bicyclic compounds, as evidenced by higher thermal stability .
- Biological Activity : Unlike 3-carene, which targets bacterial membranes, the 7-oxabicyclo derivatives exhibit nematocidal effects, likely due to interactions with fungal polyketide biosynthesis pathways .
- Synthetic Utility : The oxabicyclo framework serves as a versatile intermediate in sulfone and β-hydroxy sulfone synthesis, leveraging its strained cyclopropane ring for regioselective reactions .
Biological Activity
1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene is a bicyclic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C8H12O
- Molecular Weight : 124.18 g/mol
- CAS Number : 412021-38-6
- IUPAC Name : this compound
The compound features a bicyclic structure with an ether functionality, which may influence its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the oxygen atom and methyl groups enhances its binding affinity, allowing it to inhibit various enzymatic activities.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit protein phosphatases, which play crucial roles in cellular signaling pathways .
- Receptor Interaction : Potential interactions with GABA receptors or other neurotransmitter systems could contribute to its pharmacological effects .
Biological Activities
Research has identified several biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicate significant free radical scavenging activity.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These results highlight the potential of this compound in preventing oxidative stress-related damage .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Antimicrobial Efficacy : A recent study tested various concentrations of this compound against resistant bacterial strains. The results demonstrated that the compound effectively reduced bacterial growth at lower concentrations compared to conventional antibiotics .
- Oxidative Stress Model : In an animal model of oxidative stress, administration of the compound resulted in decreased levels of malondialdehyde (a marker of lipid peroxidation) and increased antioxidant enzyme activity, suggesting protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
